1-Acetyl-4,6-dimethyl-5-nitroindoline
Description
Significance of Indoline (B122111) Core Structures in Synthetic Organic Chemistry
The indoline scaffold, a bicyclic heterocyclic amine consisting of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring, is a cornerstone in synthetic organic chemistry. researchgate.net Its structural motif is prevalent in a vast number of natural products, pharmaceuticals, and functional materials. researchgate.netnih.govscispace.com The significance of the indoline core stems from its versatility as a synthetic building block and its presence in numerous biologically active molecules. mdpi.comcreative-proteomics.com
Indoline and its oxidized form, indole, are considered "privileged structures" in medicinal chemistry, meaning they can bind to a diverse array of biological receptors and enzymes with high affinity. scispace.com This has led to their incorporation into drugs for treating central nervous system disorders, as well as compounds with anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netscispace.comcreative-proteomics.com The unique electronic properties of the indoline ring system also make it a valuable component in the development of organic photoactuators and dyes. goettingen-research-online.de The ability to functionalize the indoline core at various positions allows chemists to fine-tune the steric and electronic properties of the resulting molecules, making it a highly adaptable platform for creating diverse chemical libraries for drug discovery and materials science. nih.govgoettingen-research-online.de
Contemporary Methodologies for Substituted Indoline Synthesis and Functionalization
The construction and modification of the indoline scaffold have been areas of intense research, leading to the development of sophisticated and efficient synthetic methodologies. nih.gov Contemporary approaches offer regiocontrolled access to indolines bearing multiple substituents on both the benzenoid and the heterocyclic rings. nih.govacs.org
Transition-metal catalysis is a dominant strategy for indoline functionalization. researchgate.net Palladium-catalyzed reactions, for instance, are widely used for intramolecular C-H amination to construct the indoline ring from protected β-arylethylamine precursors. organic-chemistry.org These methods are valued for their efficiency, mild reaction conditions, and tolerance of a wide range of functional groups, including nitro and acetyl groups. organic-chemistry.org Iridium-catalyzed C-H borylation is another powerful tool, enabling the introduction of boryl groups at specific positions, which can then be further transformed into other functional groups. acs.org
Other modern techniques include:
Intramolecular Cycloadditions: Strategies like the [4+2] cycloaddition of ynamides and conjugated enynes provide a direct route to assemble the bicyclic indoline system from acyclic precursors, which is particularly useful for creating highly substituted indolines. nih.gov
Copper-Catalyzed Reactions: Enantioselective methods using copper hydride (CuH) catalysis allow for the preparation of highly functionalized, chiral indolines, which are of significant interest in medicinal chemistry. organic-chemistry.org
Metal-Free Approaches: To align with the principles of green chemistry, metal-free methods have been developed. nih.gov These can involve iodine-mediated oxidative intramolecular amination or electrochemical synthesis from 2-vinyl anilines, offering sustainable alternatives to traditional metal-catalyzed processes. organic-chemistry.org
These methodologies provide chemists with a robust toolkit for accessing a wide array of substituted indolines with precise control over their molecular architecture.
Table 1: Overview of Modern Indoline Synthesis and Functionalization Methods
| Methodology | Catalyst/Reagent | Type of Transformation | Key Features |
|---|---|---|---|
| Intramolecular C-H Amination | Palladium (Pd) | Ring Formation | High efficiency, mild conditions, tolerates various functional groups. organic-chemistry.org |
| C-H Borylation | Iridium (Ir) | C7-Functionalization | High selectivity for the C7 position using a transient directing group. acs.org |
| Intramolecular [4+2] Cycloaddition | Thermal | Ring Formation | Constructs highly substituted indolines from acyclic enynes. nih.gov |
| Asymmetric Hydroamination | Copper Hydride (CuH) | Ring Formation | Produces chiral cis-2,3-disubstituted indolines with high enantioselectivity. organic-chemistry.org |
| Oxidative C-H Amination | Iodine (Metal-Free) | Ring Formation | Cleavage of unactivated C(sp³)-H and N-H bonds. organic-chemistry.org |
| Electrochemical Synthesis | Iodine (Mediator) | Ring Formation | Switchable synthesis of indolines or indoles from 2-vinyl anilines. organic-chemistry.orgorganic-chemistry.org |
Research Context of 1-Acetyl-4,6-dimethyl-5-nitroindoline within the Broader Indoline Chemical Landscape
While specific research literature focusing exclusively on this compound is not widely available, its chemical structure places it firmly within the well-studied class of 1-acyl-7-nitroindolines and other substituted nitroindolines. researchgate.net Research into these related compounds provides a strong framework for understanding the potential properties and applications of the target molecule.
The primary research interest in 1-acyl-nitroindoline derivatives lies in their photochemical properties. researchgate.net Specifically, compounds like 1-acyl-7-nitroindoline are known as "caged compounds." Upon irradiation with near-UV light, they undergo a clean and rapid photocleavage reaction to release a carboxylic acid. researchgate.netjst.go.jp This process involves the photo-induced transfer of the acetyl group to the oxygen of the nitro group, forming a reactive nitronic anhydride (B1165640) intermediate. jst.go.jp
The efficiency of this photorelease is highly dependent on the electronic nature of other substituents on the indoline ring. researchgate.net Studies on various substituted 1-acetyl-7-nitroindolines have shown:
Electron-donating groups: Excessive electron donation can render the molecule inert to photolysis, likely by diverting the excited state into non-productive pathways. For example, 1-acetyl-4,5-methylenedioxy-7-nitroindoline was found to be photochemically inert. researchgate.net
Electron-withdrawing groups: The introduction of additional nitro groups, such as in 1-acetyl-5,7-dinitroindoline (B1297583) and 1-acetyl-4-methoxy-5,7-dinitroindoline, can improve photolysis efficiency in aqueous solutions compared to mono-nitro analogs. researchgate.net
Based on this established research, this compound can be contextualized as follows:
The 1-acetyl and 5-nitro groups suggest a potential for photochemical activity, similar to other acetyl-nitroindolines.
Therefore, this compound represents an interesting chemical structure for investigating the nuanced effects of multiple alkyl substituents on the photoreactivity of the acetyl-nitroindoline scaffold. Research on this specific compound would contribute to a more detailed understanding of substituent effects in the design of photo-cleavable protecting groups.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1-Acetyl-4,5-methylenedioxy-7-nitroindoline |
| 1-Acetyl-5,7-dinitroindoline |
| 1-Acetyl-4-methoxy-5,7-dinitroindoline |
| 1-acyl-7-nitroindoline |
| 2-vinyl anilines |
| Indole |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H14N2O3 |
|---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
1-(4,6-dimethyl-5-nitro-2,3-dihydroindol-1-yl)ethanone |
InChI |
InChI=1S/C12H14N2O3/c1-7-6-11-10(4-5-13(11)9(3)15)8(2)12(7)14(16)17/h6H,4-5H2,1-3H3 |
InChI Key |
ZIUACFJAEUJLGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CCN2C(=O)C)C(=C1[N+](=O)[O-])C |
Origin of Product |
United States |
Ii. Synthetic Methodologies for 1 Acetyl 4,6 Dimethyl 5 Nitroindoline and Structural Analogs
Strategies for the Construction of the Indoline (B122111) Ring System
The construction of the indoline nucleus is a cornerstone of heterocyclic chemistry, with a multitude of methods developed to afford a wide range of substitution patterns. These strategies are crucial for accessing precursors to compounds like 1-acetyl-4,6-dimethyl-5-nitroindoline.
Intramolecular Cycloaddition Approaches for Highly Substituted Indolines
Intramolecular cycloaddition reactions represent a powerful tool for the direct assembly of the bicyclic indoline ring system from acyclic precursors, offering excellent control over the substitution pattern on the six-membered ring. rsc.org One notable strategy involves the intramolecular [4+2] cycloaddition of ynamides with conjugated enynes. rsc.orgorganic-chemistry.org In this approach, heating an enyne substrate promotes a cycloaddition that forms a highly strained isoaromatic cyclic allene, which then rearranges to the desired indoline through proton or hydrogen atom transfer pathways.
A key advantage of this methodology is its modular nature, allowing for the preparation of libraries of substituted indole derivatives. The requisite enyne cycloaddition substrates can be readily assembled via transition-metal-mediated coupling reactions. For instance, derivatives of 3-butynylamine can be subjected to Sonogashira coupling with alkenyl halides, followed by a copper-catalyzed N-alkynylation with acetylenic bromides to furnish the cycloaddition precursors. organic-chemistry.org
This strategy is particularly effective for producing indolines with diverse substitution patterns. Enynamides can act as 4π components, providing access to indolines with carbon substituents at the C-4 position. Conversely, diynamides are highly reactive 2π components in the cycloaddition, leading to indolines with carbon substituents at the C-7 position. rsc.orgorganic-chemistry.org The cycloaddition reactions are typically carried out by heating the substrates at temperatures ranging from 110-210°C in solvents like toluene or 2,2,2-trifluoroethanol. In some cases, the use of Lewis acids such as Me2AlCl can facilitate these reactions at temperatures as low as 0°C to room temperature. rsc.org
One-Pot Synthetic Protocols for Indoline Nucleus Assembly
One-pot syntheses of highly substituted indolines offer significant advantages in terms of efficiency and sustainability by minimizing intermediate purification steps. A general and convenient one-pot method for synthesizing highly substituted indolines from arylhydrazines and aldehydes has been reported. nih.gov This approach allows for the introduction of substituents at nearly all positions of the indoline nucleus. nih.gov
The process typically involves three key steps:
Fischer Indole Synthesis: An appropriate arylhydrazine and an α,α-disubstituted aldehyde react to form a 3,3-disubstituted indolenine. nih.gov
Reduction of the C=N Bond: The intermediate indolenine undergoes reduction of its carbon-nitrogen double bond. nih.gov
Reductive Amination for N1 Alkylation: The final step involves reductive amination to introduce an alkyl group at the N1 position. nih.gov
For example, the reaction of 4-phenylhydrazine hydrochloride with cyclohexane carboxaldehyde in the presence of acetic acid and sodium triacetoxyborohydride yields the corresponding indoline. nih.gov This one-pot approach streamlines the synthesis and contributes to more sustainable chemical transformations. nih.gov
Another versatile one-pot strategy involves the indium-promoted regioselective hydrohydrazination of terminal alkynes with arylhydrazines. This method, using InBr3 as a single promoter, allows for the synthesis of polysubstituted indole derivatives. The initial hydrohydrazination proceeds in a Markovnikov-type fashion with high regioselectivity. For arylalkynes, this leads exclusively to 2-arylindole derivatives. nih.gov
Asymmetric Synthesis of Chiral 2-Substituted Indoline Derivatives
The synthesis of enantiomerically pure 2-substituted indolines is of great importance due to their prevalence in natural products and biologically active compounds. acs.orgwikipedia.org A variety of asymmetric methods have been developed to construct this chiral scaffold. acs.org These strategies can be broadly categorized into kinetic resolution of racemates, asymmetric hydrogenation and functionalization of indoles, and enantioselective cyclization. acs.org
Kinetic resolution has been successfully applied to obtain enantiomerically enriched 2-substituted indolines. One such method involves the deprotonation of N-tert-butoxycarbonyl (Boc) protected 2-arylindolines with a chiral base system, such as n-butyllithium and sparteine, followed by trapping with an electrophile. This approach yields both the unreacted starting material and the 2,2-disubstituted product with high enantiomeric ratios. nih.govresearchgate.net
| Substrate | Chiral Ligand | Electrophile | Recovered Starting Material Yield (%) | Recovered Starting Material er | Product Yield (%) | Product er |
|---|---|---|---|---|---|---|
| N-Boc-2-phenylindoline | (+)-sparteine | MeOCOCl | 46 | 90:10 | 49 | 90:10 |
Asymmetric hydrogenation of indoles is another powerful technique for producing chiral indolines. acs.org For instance, a concise and enantioselective one-pot process involving intramolecular condensation, deprotection, and palladium-catalyzed asymmetric hydrogenation has been developed, achieving up to 96% ee. rsc.org
Radical Cyclization Approaches to Indoline Formation (e.g., 5-endo-trig aryl radical cyclization)
Radical cyclizations offer a unique pathway to the indoline ring system, often proceeding under mild conditions. While the 5-endo-trig radical cyclization is generally considered kinetically disfavored according to Baldwin's rules, recent advancements have enabled this transformation to proceed at synthetically useful rates. google.comnih.gov Strategies to promote this "disfavored" cyclization include leveraging polar effects, geometrical constraints, spin delocalization, and the persistent radical effect. google.com
Computational studies have shown that in the absence of steric or conformational constraints, the 5-endo-trig cyclization to form a five-membered ring can be kinetically favored over the 4-exo cyclization to form a four-membered ring. researchgate.net These findings have significant implications for the generalization of Baldwin's rules. researchgate.net
A visible-light-promoted intramolecular reductive cyclization protocol using tris(trimethylsilyl)silane has been developed for the synthesis of functionalized indolines. researchgate.net This metal-free approach provides a mild and efficient route to highly substituted indolines. researchgate.net
Fischer Indole Synthesis and Related Cyclization Methods for Indoline Precursors
The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used methods for preparing indoles and their precursors. nih.govbyjus.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or a ketone. nih.govscienceinfo.com The reaction can be catalyzed by both Brønsted acids (e.g., HCl, H2SO4, polyphosphoric acid) and Lewis acids (e.g., zinc chloride, boron trifluoride). nih.gov
The mechanism of the Fischer indole synthesis involves the formation of a phenylhydrazone, which isomerizes to an enamine. After protonation, a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement occurs, leading to a diimine intermediate. This intermediate then cyclizes to form an aminoindoline, which eliminates ammonia to yield the aromatic indole. wikipedia.org
| Arylhydrazine | Carbonyl Compound | Acid Catalyst | Product |
|---|---|---|---|
| Phenylhydrazine | Acetone | ZnCl2 | 2-Methylindole |
| p-Tolylhydrazine | Cyclohexanone | Polyphosphoric acid | 6-Methyl-1,2,3,4-tetrahydrocarbazole |
The Fischer indole synthesis can be adapted for one-pot procedures, where the intermediate arylhydrazone is not isolated. chim.it A three-component approach has been developed that combines the condensation of an organometallic reagent with a nitrile to form a metalloimine, which then reacts in situ with an arylhydrazine hydrochloride salt to undergo the Fischer indole cyclization. nih.gov
Regioselective Nitration of Indoline Scaffolds
The introduction of a nitro group onto the indoline scaffold is a critical step in the synthesis of this compound. The regioselectivity of this electrophilic aromatic substitution is governed by the electronic and steric effects of the substituents already present on the ring.
In the case of an N-acetyl-4,6-dimethylindoline precursor, the directing effects of the N-acetyl group and the two methyl groups must be considered. The N-acetyl group is a deactivating group due to the electron-withdrawing nature of the carbonyl, which reduces the electron density of the aromatic ring. However, through resonance, the nitrogen lone pair can donate electron density to the ring, making it an ortho, para-director. The methyl groups at the 4- and 6-positions are activating, ortho, para-directing groups.
The combined directing effects of the N-acetyl group and the two methyl groups would favor electrophilic substitution at the 5- and 7-positions. The steric hindrance from the adjacent methyl group at the 4-position might disfavor substitution at the 3-position. The nitration would likely occur at the 5- or 7-position. To achieve the desired 5-nitro substitution, careful control of reaction conditions is necessary.
A study on the nitration of N-acetylindoline with acetyl nitrate (B79036) (generated from acetic anhydride (B1165640) and nitric acid) has shown that nitration can occur at the 7-position. google.com However, the presence of activating methyl groups at the 4- and 6-positions in the target precursor would significantly influence the regiochemical outcome.
For the nitration of indoles, a non-acidic and non-metallic method has been developed using ammonium tetramethylnitrate and trifluoroacetic anhydride, which generates trifluoroacetyl nitrate as the electrophilic nitrating agent. This protocol shows high regioselectivity for the 3-position in unsubstituted indoles. nih.gov However, for an indoline with a saturated five-membered ring, the substitution pattern will be dictated by the substituents on the benzene (B151609) ring.
| Substituent | Effect on Reactivity | Directing Effect |
|---|---|---|
| -NHCOCH3 (N-Acetyl) | Deactivating (overall) | ortho, para-directing |
| -CH3 (Methyl) | Activating | ortho, para-directing |
| -NO2 (Nitro) | Deactivating | meta-directing |
Given the directing effects, the nitration of 1-acetyl-4,6-dimethylindoline would be expected to yield a mixture of 5-nitro and 7-nitro isomers. The precise ratio would depend on the specific nitrating agent and reaction conditions employed. Separation of these isomers would be a necessary subsequent step to isolate the desired this compound.
Acylation of Indoline Nitrogen and Aromatic Core
Acylation, particularly N-acetylation, is the final key step in the formation of this compound. C-acylation of the aromatic core is also a relevant transformation for the synthesis of structural analogs.
N-acetylation of the indoline nitrogen is typically achieved using standard acetylating agents.
Acetic Anhydride: This is a commonly used reagent for the N-acetylation of indoles and related heterocycles. nih.gov The reaction can be catalyzed by a variety of substances or performed under thermal conditions.
Acetyl Chloride: Another highly reactive acetylating agent, acetyl chloride, is also effective for N-acetylation. nih.gov Due to its high reactivity, it is often used under basic conditions to neutralize the liberated hydrochloric acid. nih.gov
Alternative methods for N-acylation include the use of carboxylic acids in the presence of boric acid and the catalytic dehydrogenative coupling of indoles with primary alcohols. clockss.orgnih.gov Thioesters have also been employed as a stable acyl source for the chemoselective N-acylation of indoles. nih.gov
| Reagent | Typical Reaction Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Acetic Anhydride | Often requires a catalyst or heat | Readily available, moderate reactivity | Can sometimes lead to side products |
| Acetyl Chloride | Requires a base to neutralize HCl | Highly reactive, often gives high yields | Moisture sensitive, corrosive byproducts |
While N-acylation is more common for the synthesis of the target compound, regioselective C-acylation of the indoline aromatic ring is important for creating diverse analogs. The Friedel-Crafts acylation of unsubstituted indoles typically occurs at the C3 position. nih.govresearchgate.net However, with appropriate directing groups on the nitrogen, acylation can be directed to other positions. For instance, palladium-catalyzed direct and specific C7-acylation of indolines has been achieved in the presence of an easily removable directing group. nih.gov
Catalytic Approaches in Indoline Acylation (e.g., Palladium-Catalyzed, Rhodium-Catalyzed, Copper Triflate-Catalyzed)
While the N-acetylation of indoline is often accomplished using standard reagents like acetic anhydride or acetyl chloride, transition metal catalysis has been extensively explored for the acylation of the indoline scaffold. Notably, the focus of palladium, rhodium, and copper catalysis in this context has predominantly been on the C-H activation and subsequent acylation of the carbocyclic ring, rather than direct N-acylation. These methods typically utilize an existing N-acyl or other directing group to achieve high regioselectivity at the C7 position.
Palladium-Catalyzed Acylation: Palladium catalysis is a prominent method for the functionalization of the indoline ring. Research has demonstrated that N-acyl indoline substrates can undergo regioselective C-H activation. Specifically, the N-acetyl group can act as a directing group, facilitating palladium-catalyzed acylation or acetoxylation at the C7 position, which is ortho to the nitrogen atom nih.govnsf.govchemrxiv.org. This strategy provides a pathway to 7-substituted indoles, which are valuable synthetic intermediates acs.orgthieme-connect.com. The reaction typically employs a palladium(II) salt, such as Pd(OAc)₂, often in the presence of an oxidant. While highly effective for C7-functionalization, this approach is not used for the primary N-acetylation step itself.
Rhodium-Catalyzed Acylation: Similar to palladium, rhodium catalysts have been successfully employed for the C-H functionalization of indolines. Rhodium-catalyzed reactions can achieve direct acylation of the C7 position using various acyl sources, including anhydrides nih.govacs.org. These reactions are valuable for producing C7-carbonylated indolines, which are precursors to biologically active molecules nih.gov. The catalytic cycle often involves the formation of a rhodacycle intermediate directed by an N-heterocyclic group. As with palladium, the utility of rhodium in this context is centered on C-C bond formation at the benzene portion of the indoline, not N-acetylation.
Copper Triflate-Catalyzed Reactions: Copper(II) triflate (Cu(OTf)₂) is a versatile Lewis acid catalyst used in various organic transformations. While its specific application for the N-acetylation of indolines is not extensively documented, it is known to catalyze reactions involving nitrogen nucleophiles, such as aminations and N-arylations nih.govresearchgate.net. Copper catalysts, including Cu(OTf)₂, can facilitate the formation of C-N bonds and have been used in the synthesis of complex N-fused indoline systems through dearomatizing cyclization reactions rwth-aachen.de. The general principle involves the activation of either the nitrogen substrate or the reaction partner, a role that could theoretically extend to N-acylation by enhancing the electrophilicity of the acetylating agent.
Table 1: Overview of Catalytic C-H Acylation/Acetoxylation of N-Acyl Indolines
| Catalyst System | Position Functionalized | Acyl/Acetoxy Source | Key Feature |
|---|---|---|---|
| Palladium(II) Acetate | C7 | α-Keto acids, Acetic Anhydride | N-acyl group directs C-H activation nih.govacs.org |
| Rhodium(I) Carbonyl Chloride | C7 | Carboxylic Anhydrides | Additive- and CO-free C7-acylation nih.govacs.org |
Sequential Synthesis Pathways for this compound
The synthesis of this compound requires the sequential introduction of three substituents onto an indoline core: two methyl groups, one N-acetyl group, and one C-nitro group. The starting material for these pathways is 4,6-dimethylindoline, which can be prepared via the synthesis of 4,6-dimethylindole followed by reduction of the pyrrole ring researchgate.netrsc.org. Common reduction methods include catalytic hydrogenation or chemical reduction with agents like borane in trifluoroacetic acid google.com.
Two primary retrosynthetic pathways can be envisioned for the synthesis of the target compound from 4,6-dimethylindoline: (1) acetylation of the indoline nitrogen followed by nitration of the benzene ring, and (2) nitration of the benzene ring followed by acetylation of the nitrogen.
Acetylation Preceding Nitration in Indoline Derivatization
This synthetic route involves the initial protection and functionalization of the indoline nitrogen, followed by electrophilic aromatic substitution.
Step 1: N-Acetylation of 4,6-dimethylindoline The first step is the N-acetylation of 4,6-dimethylindoline to form 1-acetyl-4,6-dimethylindoline. This is a standard acylation reaction, typically carried out by treating the indoline with acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine or pyridine) to neutralize the acid byproduct.
Step 2: Nitration of 1-acetyl-4,6-dimethylindoline The subsequent step is the selective nitration of the benzene ring. The regiochemical outcome of this electrophilic substitution is governed by the directing effects of the existing substituents.
N-Acetyl Group: This group is deactivating towards electrophilic aromatic substitution but is an ortho-, para-director. It directs incoming electrophiles to the C5 and C7 positions.
Methyl Groups (C4 and C6): These are activating groups and are also ortho-, para-directors. The 4-methyl group directs to the C3 (not on the aromatic ring) and C5 positions. The 6-methyl group directs to the C5 and C7 positions.
The cumulative effect of these groups strongly favors substitution at the C5 position, which is activated by both methyl groups (ortho to the 4-methyl and para to the 6-methyl) and is a site of direction from the N-acetyl group. The C7 position is also activated, but the C5 position benefits from the synergistic activation of both alkyl groups. Therefore, nitration of 1-acetyl-4,6-dimethylindoline with a suitable nitrating agent (e.g., nitric acid in sulfuric acid or nitric acid in acetic anhydride) is expected to yield this compound as the major product.
Nitration Preceding Acetylation in Indoline Derivatization
This alternative pathway involves the initial nitration of the dimethylated indoline core, followed by N-acetylation.
Step 1: Nitration of 4,6-dimethylindoline The direct nitration of 4,6-dimethylindoline is a more complex transformation. The free secondary amine (NH) group is a very powerful activating ortho-, para-director. The strong activation of the ring makes it highly susceptible to harsh reaction conditions, often leading to over-reaction, oxidation, or polymerization. Under standard nitrating conditions (e.g., HNO₃/H₂SO₄), the indoline nitrogen would be protonated, converting the -NH- group into a deactivating, meta-directing -NH₂⁺- group. This would direct nitration to the C6 position, which is not the desired outcome.
To achieve nitration at the C5 or C7 positions, milder, non-acidic nitrating agents would be necessary. However, the strong combined activation from the amine and two methyl groups would likely result in poor regioselectivity, yielding a mixture of 5-nitro and 7-nitro isomers, and potentially dinitrated products. This lack of selectivity makes this pathway less synthetically desirable compared to the acetylation-first approach. A similar challenge is observed in the nitration of tetrahydroquinoline, where N-protection is crucial for achieving regioselectivity researchgate.net.
Step 2: N-Acetylation of 4,6-dimethyl-5-nitroindoline If the 4,6-dimethyl-5-nitroindoline intermediate could be successfully synthesized and isolated, the final step would be its N-acetylation. This reaction would proceed similarly to the acetylation described in pathway 2.4.1, using acetic anhydride or acetyl chloride to yield the final product. The presence of the electron-withdrawing nitro group would make the indoline nitrogen less nucleophilic, potentially requiring slightly more forcing conditions for the acetylation to proceed efficiently.
Synthesis Strategies for Dimethyl-Substituted Nitroindolines and Acetylindolines
The synthesis of dimethyl-substituted indoline derivatives relies on established methods for indole and indoline construction. The Bartoli or Fischer indole syntheses are common starting points for creating substituted indole rings, which can then be reduced researchgate.netrsc.orgnih.gov.
Bartoli Indole Synthesis: This method can be used to synthesize 7-substituted indoles. For example, the reaction of a nitro-o-tolyl Grignard reagent with a nitroalkene can lead to a substituted indole. A variation of this was used to create a 2,4-dimethyl-7-bromoindole from 4-bromo-3-nitrotoluene rsc.org. This highlights a strategy where substituents are incorporated into the precursors before ring formation.
Fischer Indole Synthesis: This is a versatile method involving the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions nih.gov. To obtain a 4,6-dimethylindole, 3,5-dimethylphenylhydrazine would be a suitable starting material.
Reduction to Indoline: Once the desired substituted indole (e.g., 4,6-dimethylindole) is obtained, it must be reduced to the corresponding indoline. This is a critical step as many functionalization reactions, particularly those involving electrophilic aromatic substitution, are more controlled on the less reactive indoline scaffold. Various reducing agents can be employed, including catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reductants like zinc in acid or borane complexes researchgate.netgoogle.com.
The choice of synthetic strategy—acetylation first versus nitration first—is primarily dictated by the principles of regioselectivity in electrophilic aromatic substitution. The acetylation-first pathway offers superior control, as the combined directing effects of the N-acetyl and dimethyl groups converge to favor the desired 5-nitro substitution pattern.
Table 2: Comparison of Sequential Synthesis Pathways
| Pathway | Step 1 | Step 2 | Advantages | Disadvantages |
|---|---|---|---|---|
| Acetylation First | N-Acetylation of 4,6-dimethylindoline | Nitration of 1-acetyl-4,6-dimethylindoline | High regioselectivity expected for nitration at C5. Protects the nitrogen from oxidation. | N-acetyl group is deactivating, may require slightly stronger nitration conditions. |
| Nitration First | Nitration of 4,6-dimethylindoline | N-Acetylation of 4,6-dimethyl-5-nitroindoline | Fewer steps if selective nitration is possible. | Poor regioselectivity, risk of over-reaction and oxidation. Protonation of amine complicates directing effects. |
Iii. Chemical Reactivity and Transformation Pathways of 1 Acetyl 4,6 Dimethyl 5 Nitroindoline and Analogs
Photoreactivity and Photochemical Transformations of Nitroindolines
Nitroindoline (B8506331) derivatives, particularly N-acyl-7-nitroindolines, have garnered significant attention as photo-cleavable protecting groups, often referred to as "caged" compounds. acs.org Upon irradiation with light, typically in the near-UV spectrum (around 350 nm), they undergo specific transformations that lead to the release of a protected molecule, such as a carboxylic acid. acs.orgnih.gov This process can be initiated by either a one-photon or a more spatially precise two-photon absorption mechanism. nih.gov The underlying mechanisms of these photochemical reactions are complex and have been the subject of extensive experimental and computational investigation.
Uncaging Mechanisms and Acyl Migration Pathways in N-Acyl-7-nitroindolines
The photo-uncaging of N-acyl-7-nitroindolines is initiated by the absorption of a photon, which promotes the molecule to an electronically excited state. nih.gov Mechanistic studies, supported by density functional theory (DFT) calculations, indicate that the reaction proceeds primarily through the triplet excited state. figshare.comnih.gov From this excited state, two competitive pathways have been identified: a classical cyclization pathway and an acyl migration pathway. figshare.comnih.govfrontiersin.org
The acyl migration pathway involves the transfer of the acyl group from the indoline (B122111) nitrogen to one of the oxygen atoms of the adjacent 7-nitro group. researchgate.net This step is believed to be a key part of the lowest energy uncaging pathway. researchgate.netnih.gov The transition state for this migration has been described as possessing characteristics of both a Norrish Type I (alpha-cleavage of the N-acyl bond) and a Norrish Type II reaction (intramolecular hydrogen abstraction, in this case, a 1,6-nitro-acyl variation). figshare.comnih.govgoogle.com This migration leads to the formation of a crucial, highly reactive, and non-isolable intermediate known as a nitronic anhydride (B1165640). acs.orgresearchgate.net The formation of this intermediate is considered a kinetically favorable step that precedes nucleophilic attack. researchgate.net
The alternative cyclization pathway also leads to the formation of the same nitronic anhydride intermediate. figshare.com The competition between these two pathways is influenced by electronic and steric factors, with computational studies suggesting that the energy difference between them can be minimal, making them competitive processes. figshare.com
Mechanistic Studies on the Formation of Nitronic Anhydrides and Nitrosoindolines
The photochemical activation of N-acyl-7-nitroindolines leads to the formation of a nitronic anhydride intermediate. acs.orgresearchgate.net This species has been identified through nanosecond laser flash photolysis, exhibiting a transient absorption maximum around 450 nm. google.com The formation of the nitronic anhydride is a result of the photochemical transfer of the acetyl group from the amide nitrogen to an oxygen atom of the nitro group. google.com
The fate of the nitronic anhydride intermediate is highly dependent on the reaction conditions, particularly the solvent composition. acs.orgresearchgate.net Two primary competing reaction pathways have been proposed for its subsequent transformation:
In solutions with low water content , the nitronic anhydride undergoes hydrolysis via a standard addition-elimination mechanism (AAC2) with water acting as the nucleophile. This pathway releases the carboxylic acid and regenerates the corresponding 7-nitroindoline. google.com
In solutions with high water content , the predominant pathway is an AAL1-like cleavage. This involves an intramolecular redox reaction within the aromatic system, which also releases the carboxylic acid but results in the formation of a 7-nitrosoindole, following the tautomerization of an initial nitroso-3H-indole intermediate. google.com
The switch between these two pathways highlights the sensitivity of the reaction to the surrounding medium. The formation of 7-nitrosoindolines as a major product is characteristic of reactions in aqueous media, while in inert aprotic solvents, the primary products are the acylated nucleophile and the 7-nitroindoline. acs.orggoogle.com
Influence of Aromatic Substituents on Photoreactivity and Quantum Yields
The efficiency of the photocleavage process, quantified by the quantum yield (Φ), is significantly influenced by the nature and position of substituents on the aromatic ring of the nitroindoline.
Electron-donating groups (EDGs) have a varied impact. A moderately donating group, such as a methoxy (B1213986) group at the 4-position, has been shown to improve the photolysis efficiency by more than two-fold compared to the unsubstituted analog. researchgate.net However, excessively strong electron donation can be counterproductive. For instance, a 4-dimethylamino group or a 4,5-methylenedioxy bridge can render the compound essentially inert to photolysis under near-UV irradiation. researchgate.netrsc.org This is attributed to the diversion of the excited state into non-productive deactivation pathways. researchgate.netrsc.org
Electron-withdrawing groups (EWGs) , such as an additional nitro group, generally enhance photoreactivity. For example, 1-acetyl-5,7-dinitroindoline (B1297583) and 1-acetyl-4-methoxy-5,7-dinitroindoline show improved photolysis efficiency in aqueous solutions. researchgate.netrsc.org However, this increased reactivity comes at a cost. These dinitro compounds often yield a mixture of photoproducts, including the corresponding dinitroindoline and the 5-nitro-7-nitrosoindole. researchgate.netrsc.org Furthermore, the stoichiometric release of the "caged" molecule, such as an amino acid, can be significantly lower than the theoretical value, suggesting the involvement of alternative, non-productive photolysis pathways. researchgate.net
| Compound | Substituents | Effect on Photoreactivity |
|---|---|---|
| 1-Acetyl-4-methoxy-7-nitroindoline | 4-OCH₃ (EDG) | Increased photolysis efficiency (>2x) |
| 1-Acetyl-4-dimethylamino-7-nitroindoline | 4-N(CH₃)₂ (Strong EDG) | Inert to photolysis |
| 1-Acetyl-4,5-methylenedioxy-7-nitroindoline | 4,5-OCH₂O- (Strong EDG) | Inert to photolysis |
| 1-Acetyl-5,7-dinitroindoline | 5-NO₂ (EWG) | Improved photolysis efficiency, mixed products |
| 1-Acetyl-4-methoxy-5,7-dinitroindoline | 4-OCH₃ (EDG), 5-NO₂ (EWG) | Improved photolysis efficiency, mixed products, reduced stoichiometry of release |
Reactions of the Nitro Group in Indoline Derivatives
The nitro group on the indoline ring is a versatile functional group that can undergo a variety of chemical transformations, most notably reduction to an amino group, which then serves as a handle for further molecular modifications.
Reduction of Nitro Group to Amino Group and Subsequent Derivatizations
The reduction of an aromatic nitro group to a primary amine is a fundamental and widely utilized transformation in organic synthesis. This reaction is readily applicable to nitroindoline derivatives, converting them into aminoindolines.
A common and efficient method for this reduction is catalytic hydrogenation . core.ac.uk This process typically involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. core.ac.uk Noble metal catalysts such as palladium (Pd), platinum (Pt), or rhodium (Rh), often supported on carbon (e.g., Pd/C), are highly effective. Other catalysts based on nickel or cobalt can also be employed. core.ac.uk The reaction proceeds through several intermediates, including nitroso and hydroxylamine (B1172632) species, before yielding the final amine. core.ac.uk Biocatalytic methods using nitroreductase enzymes have also been developed as a greener alternative to traditional metal-catalyzed hydrogenations.
Once formed, the amino group is a nucleophilic center that can undergo a wide array of subsequent derivatizations . These reactions allow for the introduction of diverse functionalities and the construction of more complex molecules. Common derivatization reactions for the amino group include:
Acylation: Reaction with acid chlorides or anhydrides to form amides.
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
Diazotization: Reaction with nitrous acid (generated from NaNO₂ and a strong acid) to form a diazonium salt. This intermediate is highly versatile and can be substituted by a variety of groups (e.g., -OH, -CN, -X where X is a halogen) through Sandmeyer or related reactions.
These derivatization strategies are crucial for building the molecular complexity required for pharmaceuticals, agrochemicals, and materials science applications.
Reaction Pathways Involving Nitrate (B79036) Radicals and Nitroaromatics
The nitrate radical (NO₃•) is a significant oxidizing agent in atmospheric chemistry, particularly during nighttime. It can react with a variety of organic compounds, including nitroaromatics. The reaction pathways are complex and can be influenced by the specific structure of the nitroaromatic compound and the reaction conditions.
The initial step in the reaction of the nitrate radical with a nitroaromatic compound typically involves either hydrogen abstraction from an alkyl side chain or addition to the aromatic ring. For compounds like nitro-PAHs (polycyclic aromatic hydrocarbons), the reaction with NO₃• is a potential transformation pathway in the atmosphere.
In the context of indoline derivatives, which contain an alicyclic portion fused to the aromatic ring, hydrogen abstraction from the C-2 or C-3 positions of the indoline core by the nitrate radical is a plausible reaction pathway. The resulting carbon-centered radical could then undergo further reactions, such as oxidation.
While direct studies on the reaction of nitrate radicals with 1-acetyl-4,6-dimethyl-5-nitroindoline are not extensively documented, the general reactivity patterns of nitroaromatics suggest that such reactions could contribute to its environmental transformation and degradation.
Reactions Involving the Acetyl Group
The N-acetyl group is a key feature of the molecule, influencing the electron density of the indoline nitrogen and serving as a site for specific chemical transformations. Its amide carbonyl has distinct reactivity compared to ketones or esters.
The removal of the acetyl group, or deacetylation, is a fundamental transformation that unmasks the secondary amine of the indoline ring. Achieving this selectively without disturbing other functional groups, such as the nitro group, is a significant synthetic consideration. The N-acetyl group of an indoline is an amide, and its hydrolysis is typically more challenging than that of an ester.
Common methods for the cleavage of the N-acetyl bond involve acidic or basic hydrolysis. However, harsh conditions can lead to undesired side reactions, particularly given the presence of the sensitive nitro group. Milder and more chemoselective methods are often preferred.
General Approaches for N-Deacetylation:
Acidic Hydrolysis: Treatment with strong acids like HCl or H₂SO₄ in an aqueous or alcoholic medium can effect deacetylation, but the conditions must be carefully controlled to prevent potential degradation or rearrangement of the indoline core.
Basic Hydrolysis (Saponification): Strong bases such as sodium hydroxide (B78521) or potassium hydroxide can hydrolyze the amide bond. This method is common but may not be suitable if other base-sensitive groups are present.
Organometallic Reagents: Certain organometallic reagents can facilitate deacetylation under milder conditions.
Enzymatic Methods: Lipases and amidases can offer high selectivity for deacetylation under very mild, pH-neutral conditions, though their application is substrate-specific.
The choice of reagent is crucial for achieving selectivity. For instance, methods have been developed for the regioselective deprotection of acetyl groups on complex molecules like nucleosides, where specific hydroxyl or amine functionalities are targeted. nih.gov One such approach uses an iodine-methanol solution, which has shown success in selectively removing N-acetyl groups from amides. nih.gov
Interactive Table: Potential Reagents for Selective Deacetylation| Reagent Class | Specific Example | General Conditions | Considerations for this compound |
|---|---|---|---|
| Mineral Acid | HCl / H₂O | Heating | Risk of side reactions due to the nitro group and indoline ring sensitivity. |
| Alkali Base | NaOH / EtOH | Heating | Potential for competing reactions involving the nitro group. |
| Lewis Acid | Me₃SI | Room Temperature | Offers a milder, more chemoselective alternative. nih.gov |
| Hydrazine | Hydrazine hydrate | Reflux in Ethanol | Effective for N-deacetylation, may also reduce the nitro group. |
The carbonyl carbon of the acetyl group is an electrophilic center and can react with nucleophiles. masterorganicchemistry.com However, its reactivity is significantly modulated by the adjacent nitrogen atom of the indoline ring. The nitrogen's lone pair of electrons can be delocalized into the carbonyl group through resonance, which increases the electron density on the carbonyl carbon and reduces its electrophilicity. This makes the amide carbonyl less reactive towards nucleophiles than the carbonyls of aldehydes or ketones. libretexts.orgdoubtnut.com
The reactivity is influenced by two main factors:
Electronic Effects: Electron-withdrawing groups attached to the carbonyl increase its electrophilicity and reactivity, while electron-donating groups decrease it. libretexts.orgdoubtnut.com In this compound, the nitrogen atom acts as an electron-donating group via resonance, deactivating the carbonyl.
Steric Effects: Bulky groups around the carbonyl center can hinder the approach of a nucleophile, reducing the reaction rate. doubtnut.com
Despite this reduced reactivity, the acetyl carbonyl can still undergo reactions with strong nucleophiles. For example, reduction with powerful reducing agents like lithium aluminum hydride (LiAlH₄) would reduce the amide to an amine, converting the 1-acetyl group into a 1-ethyl group.
Electrophilic and Nucleophilic Substitution Reactions on the Indoline Ring
The benzene (B151609) portion of the indoline ring is susceptible to electrophilic aromatic substitution (SEAr). The regiochemical outcome of such reactions is determined by the cumulative directing effects of the substituents already present on the ring.
The position of attack by an incoming electrophile is governed by the ability of the existing substituents to stabilize the positive charge in the resulting carbocation intermediate (the arenium ion). libretexts.org Substituents that donate electron density to the ring are activating and direct incoming electrophiles to the ortho and para positions. lumenlearning.com Conversely, electron-withdrawing groups are deactivating and direct to the meta position. libretexts.orgyoutube.com
In this compound, there are several competing directing effects:
1-Acetylamino Group (Indoline Nitrogen): The nitrogen atom is a powerful activating group due to its lone pair, which can be donated into the aromatic ring via resonance. It is a strong ortho, para-director. The primary positions it directs to are C7 (ortho) and C5 (para).
4-Methyl and 6-Methyl Groups: Alkyl groups are weakly activating and are also ortho, para-directors through an inductive effect and hyperconjugation. libretexts.org
5-Nitro Group: The nitro group is a strong deactivating group due to both inductive and resonance effects, and it is a meta-director. libretexts.orglibretexts.org
Analysis of Directing Effects:
The indoline nitrogen is the most powerful activating director, strongly favoring substitution at the C7 position (ortho to the nitrogen). The C5 position (para to the nitrogen) is already occupied by the nitro group.
The nitro group at C5 deactivates the ring, particularly at the positions ortho and para to it (C4, C6, and C7-via resonance). It directs incoming electrophiles to the positions meta to itself, which are C3 (within the five-membered ring) and C7.
The methyl groups at C4 and C6 are weak activators, directing to their respective ortho and para positions.
Considering the combined influence, the C7 position is the most likely site for electrophilic attack. It is activated by the powerful directing effect of the indoline nitrogen and is also meta to the deactivating nitro group, which is a less disfavored position than the ortho or para positions relative to the nitro group. libretexts.org Studies on substituted indoles confirm that electron-withdrawing groups on the benzene ring can influence reaction yields and regioselectivity in C-H functionalization reactions. nih.gov
Interactive Table: Summary of Substituent Directing Effects| Substituent | Position | Electronic Effect | Reactivity Effect | Directing Effect |
|---|---|---|---|---|
| N-Acetyl | 1 | +R (Resonance Donor), -I (Inductive Withdrawer) | Activating (overall) | Ortho, Para (to C7, C5) |
| Methyl | 4, 6 | +I (Inductive Donor) | Weakly Activating | Ortho, Para |
| Nitro | 5 | -R (Resonance Withdrawer), -I (Inductive Withdrawer) | Strongly Deactivating | Meta (to C3, C7) |
Iv. Spectroscopic Characterization and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.
Proton (¹H) NMR spectroscopy would provide crucial information about the number and environment of protons in the 1-acetyl-4,6-dimethyl-5-nitroindoline molecule. The chemical shifts (δ) of the aromatic proton, the methylene (B1212753) protons of the indoline (B122111) ring, and the methyl protons would be indicative of their electronic environment. For instance, the aromatic proton's chemical shift would be influenced by the electron-withdrawing nitro group and the electron-donating methyl groups. The coupling constants (J) between adjacent protons would reveal their spatial relationships and help to confirm the substitution pattern on the aromatic ring.
Hypothetical ¹H NMR Data Table for this compound
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| Aromatic-H | 7.0 - 8.0 | s | N/A |
| N-CH₂ | 3.9 - 4.3 | t | 7.0 - 8.0 |
| C-CH₂ | 3.0 - 3.4 | t | 7.0 - 8.0 |
| Acetyl-CH₃ | 2.1 - 2.5 | s | N/A |
| Ar-CH₃ (C4) | 2.2 - 2.6 | s | N/A |
Note: This table is predictive and not based on experimental data.
Carbon-13 (¹³C) NMR spectroscopy would identify all unique carbon atoms in the molecule. The chemical shifts of the carbonyl carbon of the acetyl group, the aromatic carbons, the methylene carbons of the indoline ring, and the methyl carbons would be recorded. The positions of the aromatic carbon signals would be particularly sensitive to the effects of the acetyl, methyl, and nitro substituents, aiding in the confirmation of their placement.
Hypothetical ¹³C NMR Data Table for this compound
| Carbon Assignment | Expected Chemical Shift (ppm) |
|---|---|
| C=O (Acetyl) | 168 - 172 |
| Aromatic Quaternary Carbons | 120 - 150 |
| Aromatic CH Carbon | 115 - 130 |
| N-CH₂ | 45 - 55 |
| C-CH₂ | 25 - 35 |
| Acetyl-CH₃ | 20 - 25 |
| Ar-CH₃ (C4) | 15 - 20 |
Note: This table is predictive and not based on experimental data.
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to unambiguously assign all proton and carbon signals and to piece together the molecular structure. A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment would be particularly valuable in confirming the spatial proximity of protons. For example, NOE correlations between the protons of the methyl groups and the nearby aromatic proton would provide definitive evidence for the substitution pattern on the aromatic ring.
Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) would be used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₁₂H₁₄N₂O₃). The fragmentation pattern observed in the mass spectrum would offer further structural information, as the molecule would break apart in a predictable manner upon ionization. Characteristic fragments would likely include the loss of the acetyl group and cleavage of the indoline ring.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the carbonyl group (C=O) of the acetyl function, the nitro group (N-O) stretching vibrations, and C-H stretching vibrations of the aromatic and aliphatic portions of the molecule.
Hypothetical IR Data Table for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) |
|---|---|
| C=O (Amide) | 1650 - 1680 |
| N-O (Asymmetric Stretch) | 1500 - 1550 |
| N-O (Symmetric Stretch) | 1330 - 1370 |
| C-H (Aromatic) | 3000 - 3100 |
Note: This table is predictive and not based on experimental data.
Ultraviolet-Visible (UV-Vis) spectroscopy would provide information about the electronic transitions within the molecule. The presence of the nitroaromatic chromophore would be expected to give rise to distinct absorption bands in the UV-Vis spectrum. The position and intensity of these bands would be influenced by the substitution pattern on the aromatic ring.
V. Computational and Theoretical Investigations of 1 Acetyl 4,6 Dimethyl 5 Nitroindoline and Analogs
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of many-body systems. mdpi.com It is widely employed for its favorable balance between computational cost and accuracy in predicting molecular properties. mdpi.comnih.gov Investigations into 1-Acetyl-4,6-dimethyl-5-nitroindoline and related heterocyclic compounds utilize DFT to explore a wide range of chemical phenomena.
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. Using DFT methods, such as the B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)), researchers can calculate the equilibrium geometry corresponding to the minimum energy on the potential energy surface. mdpi.comresearchgate.net This process yields crucial information on bond lengths, bond angles, and dihedral angles.
Table 1: Illustrative Optimized Geometrical Parameters for a Hypothetical Indoline (B122111) Analog
This table presents hypothetical data to illustrate typical results from a DFT geometry optimization calculation.
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G) |
| Bond Length (Å) | N1-C2 | 1.385 |
| C7-C8 (Aromatic) | 1.395 | |
| N(nitro)-O | 1.230 | |
| C(acetyl)-O | 1.215 | |
| Bond Angle (°) | C2-N1-C9 | 109.5 |
| C5-C6-N(nitro) | 121.0 | |
| Dihedral Angle (°) | C2-N1-C(acetyl)-O | 178.5 |
Frontier Molecular Orbital (FMO) Theory: FMO theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.com The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. researchgate.net For nitroaromatic compounds, the electron-withdrawing nitro group typically lowers the HOMO and LUMO energy levels and reduces the energy gap. nih.gov
Molecular Electrostatic Potential (MEP): The MEP is a visual tool used to understand the charge distribution within a molecule and to predict how it will interact with other species. researchgate.net It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.net For this compound, MEP analysis would likely show strong negative potential around the oxygen atoms of the nitro and acetyl groups, identifying them as primary sites for interaction with electrophiles or for hydrogen bonding.
Table 2: Illustrative FMO Data and Global Reactivity Descriptors for a Nitroindoline (B8506331) Analog
This table presents hypothetical data to illustrate typical results from an FMO analysis.
| Parameter | Value (eV) |
| EHOMO | -6.85 |
| ELUMO | -2.95 |
| Energy Gap (ΔE) | 3.90 |
| Electronegativity (χ) | 4.90 |
| Chemical Hardness (η) | 1.95 |
| Chemical Softness (S) | 0.51 |
| Electrophilicity Index (ω) | 6.16 |
DFT calculations are highly effective at predicting vibrational spectra (Infrared and Raman). By calculating the second derivatives of the energy with respect to atomic positions, a set of harmonic vibrational frequencies can be obtained. These theoretical frequencies, often scaled by a small factor to correct for anharmonicity and other systematic errors, can be compared with experimental FT-IR and Raman spectra to aid in the assignment of vibrational modes. mdpi.comresearchgate.net
Furthermore, DFT is used to predict Nuclear Magnetic Resonance (NMR) spectra. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR chemical shifts (¹H and ¹³C). imist.mamdpi.com The method involves computing the magnetic shielding tensors for each nucleus in the optimized molecular geometry. These theoretical shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. researchgate.net Comparing the calculated chemical shifts with experimental data serves as a powerful tool for structural verification. imist.ma Studies on various heterocyclic compounds have demonstrated that the GIAO/DFT approach can yield results that correlate well with experimental NMR data. researchgate.netresearchgate.net
Table 3: Illustrative Comparison of Theoretical vs. Experimental ¹³C NMR Chemical Shifts (ppm) for a Hypothetical Substituted Indoline
This table presents hypothetical data to illustrate the comparison between calculated and experimental NMR data.
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) (GIAO/B3LYP) |
| C2 | 52.1 | 51.8 |
| C3 | 30.5 | 30.1 |
| C4 | 130.2 | 129.5 |
| C5 | 125.8 | 125.0 |
| C6 | 135.4 | 134.8 |
| C7 | 118.9 | 118.2 |
| C(acetyl) | 169.3 | 168.7 |
DFT is an invaluable tool for exploring the mechanisms of chemical reactions at the molecular level. For this compound, this could involve studying its synthesis, degradation, or participation in further chemical transformations. By modeling the interactions between reactants, computational chemists can map out the entire reaction pathway, identifying key intermediates and transition states that connect them. This approach has been used to study the synthesis of 6-nitroindole (B147325) derivatives, where DFT could clarify the energetics of C-C and C-N bond formation. rsc.org The calculations provide a step-by-step description of how bonds are broken and formed, offering a level of detail that complements experimental kinetic studies.
A critical aspect of elucidating reaction mechanisms is the identification and characterization of the transition state (TS)—the highest energy point along the reaction coordinate. DFT calculations are used to locate this first-order saddle point on the potential energy surface. A true transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. iiit.ac.in The energy difference between the reactants and the transition state defines the activation energy or energy barrier of the reaction. This calculated barrier provides a quantitative prediction of the reaction rate, allowing for direct comparison with experimental kinetics and offering insights into how substituents or reaction conditions might influence the reaction's feasibility. For example, in the reaction of nitro-containing compounds with nucleophiles, DFT can be used to calculate the rotational barrier of the nitro group and determine its influence on the reaction pathway. mdpi.com
Advanced Quantum Chemical Calculations for Energetic and Electronic Properties
While DFT is a versatile workhorse, more advanced quantum chemical methods can provide higher accuracy for specific properties, albeit at a greater computational cost. Methods like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster (CC) theory can offer more precise calculations of energetic properties, such as heats of formation and reaction energies. mdpi.com For studying electronic properties, time-dependent DFT (TD-DFT) is employed to predict electronic absorption spectra (UV-Vis) by calculating the energies of excited states. researchgate.net These advanced calculations are crucial for obtaining benchmark data and for systems where standard DFT functionals may be insufficient. Such methods can provide reliable data on the energetic and electronic behavior of complex molecules like this compound, contributing to a comprehensive understanding of its chemical nature. doi.org
Q & A
Q. What are the recommended laboratory-scale synthesis methods for 1-Acetyl-4,6-dimethyl-5-nitroindoline?
Methodological Answer:
- Step 1: Nitration of 4,6-dimethylindoline using a mixed acid system (HNO₃/H₂SO₄) at 0–5°C to introduce the nitro group at the 5-position.
- Step 2: Acetylation of the intermediate with acetic anhydride in dichloromethane, catalyzed by 4-dimethylaminopyridine (DMAP), at room temperature for 12 hours.
- Purification: Gradient recrystallization using ethanol/water (4:1 v/v) yields >90% purity. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 3:1) .
Q. Which spectroscopic techniques are essential for structural confirmation of this compound?
Methodological Answer:
- 1H/13C NMR: Use DMSO-d₆ to resolve acetyl protons (δ ~2.35 ppm) and aromatic protons (δ 6.8–7.2 ppm).
- FT-IR: Confirm acetyl (C=O stretch at ~1680 cm⁻¹) and nitro (asymmetric stretch at ~1520 cm⁻¹) groups.
- HRMS: Validate molecular ion [M+H]⁺ with <2 ppm mass error.
- X-ray crystallography (if applicable): Slow evaporation from acetone yields crystals for definitive structural assignment .
Q. How can researchers optimize purification to minimize byproducts?
Methodological Answer:
- Chromatography: Use flash column chromatography (silica gel, hexane/ethyl acetate gradient) to separate nitro-isomer byproducts.
- Recrystallization: Employ solvent pairs (e.g., acetone/hexane) with controlled cooling rates (1°C/min) to enhance crystal purity.
- HPLC-PDA: Apply reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to quantify impurities <0.5% .
Advanced Research Questions
Q. How does the nitro group’s electronic effect influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- Computational Analysis: Perform DFT calculations (B3LYP/6-31G*) to map electron density distribution, focusing on the nitro group’s meta-directing effects.
- Experimental Validation: Conduct Suzuki-Miyaura couplings with arylboronic acids under Pd(PPh₃)₄ catalysis. Compare yields between nitro-containing and de-nitrated analogs.
- Data Interpretation: Correlate Hammett σ values with reaction rates to quantify electronic impacts .
Q. What strategies resolve contradictions between computational predictions and experimental reactivity data?
Methodological Answer:
- Parameter Re-evaluation: Adjust computational solvent models (e.g., SMD for acetone) and basis sets (6-311++G**).
- Control Experiments: Vary reaction conditions (e.g., temperature, catalyst loading) to identify kinetic vs. thermodynamic control.
- Advanced NMR: Use EXSY experiments to detect transient intermediates in solution .
Q. How can crystallographic refinement address disorder in derivatives of this compound?
Methodological Answer:
Q. What experimental design principles ensure reproducibility in pharmacological assays?
Methodological Answer:
- Dose-Response Curves: Use 8-point serial dilutions (1 nM–100 µM) with triplicate measurements.
- Negative Controls: Include indoline backbone analogs to isolate acetyl-nitro contributions.
- Statistical Power: Calculate sample size (n ≥ 6) via ANOVA with α=0.05 and β=0.2. Reference ICH guidelines for preclinical data reporting .
Data Contradiction Analysis
Q. How to address conflicting NMR and X-ray data on substituent geometry?
Methodological Answer:
- Dynamic NMR: Perform variable-temperature experiments (25–80°C) to assess conformational mobility.
- Crystallographic Reassessment: Re-refine X-ray data with restraints for bond lengths/angles (SHELXL DEFS).
- Synchrotron Validation: Collect high-resolution data (λ = 0.7 Å) to resolve electron density ambiguities .
Methodological Tables
Q. Table 1. Key Crystallographic Parameters for Structural Refinement
| Parameter | Value/Instruction | Reference |
|---|---|---|
| Software | SHELXL-2018 | |
| Absorption Correction | Multi-scan (HKLF 5 format) | |
| Disorder Handling | PART/SUMP with free variables | |
| Validation Tool | PLATON ADDSYM |
Q. Table 2. Optimized Reaction Conditions for Nitro Group Introduction
| Condition | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Prevents over-nitration |
| HNO₃ Concentration | 65% (v/v) | Maximizes regioselectivity |
| Reaction Time | 2 hours | 85% conversion |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
